5,7,7-Trimethyloctan-1-ol
Description
5,7,7-Trimethyloctan-1-ol (CAS 36400-98-3) is a branched aliphatic alcohol with the molecular formula C₁₅H₃₂O and a molecular weight of 228.42 g/mol. Its IUPAC name, 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol, reflects its complex branched structure characterized by multiple methyl substituents on the carbon backbone. This compound is primarily utilized in industrial applications as a chemical intermediate, though its specific biological or commercial roles remain less documented compared to simpler alcohols.
Properties
CAS No. |
5402-79-9 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
5,7,7-trimethyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3 |
InChI Key |
SYOHIEIRADPVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
5,7,7-Trimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.
Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.
Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.
Mechanism of Action
The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 5,7,7-trimethyloctan-1-ol, its properties and applications are compared below with two structurally related alcohols: 3,7-dimethyloctan-1-ol and 2-(1,3,3-trimethylbutyl)-5,7,7-trimethyloctanol.
Structural and Functional Differences
Key Observations :
Molecular Complexity : this compound exhibits greater steric hindrance due to its branched structure compared to 3,7-dimethyloctan-1-ol. This likely reduces its volatility and increases hydrophobicity, making it less suitable for fragrance applications than the simpler 3,7-dimethyloctan-1-ol.
Isomerism: The compound shares its molecular formula with 2-(1,3,3-trimethylbutyl)-5,7,7-trimethyloctanol, but differences in methyl group positioning alter its reactivity and solubility.
Physicochemical Properties
While explicit data (e.g., boiling points, solubility) are unavailable in the provided sources, inferences can be made:
- Boiling Point : this compound’s higher molecular weight and branching suggest a boiling point exceeding that of 3,7-dimethyloctan-1-ol (~230–250°C vs. ~200°C for C10 alcohols).
- Solubility : Increased hydrophobicity due to branching may limit water solubility compared to linear alcohols.
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